Locked nucleic acid 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

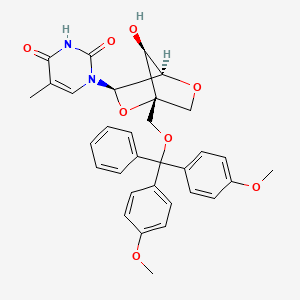

1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O8/c1-20-17-34(30(37)33-28(20)36)29-26-27(35)31(42-29,18-40-26)19-41-32(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23/h4-17,26-27,29,35H,18-19H2,1-3H3,(H,33,36,37)/t26-,27+,29-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHODMQLNIWFSL-LBWLPYLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101105911 | |

| Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101105911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-71-2 | |

| Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101105911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is locked nucleic acid and how does it work

An In-depth Technical Guide to Locked Nucleic Acid (LNA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues that has become an indispensable tool in molecular biology, diagnostics, and therapeutic development.[1] Also referred to as Bridged Nucleic Acid (BNA), LNA features a unique structural modification: a methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar moiety.[2][3] This bridge "locks" the ribose ring into a rigid, C3'-endo (North) conformation, which is the ideal structure for Watson-Crick base pairing.[1][4]

This conformational lock has profound effects on the properties of oligonucleotides incorporating LNA monomers. When introduced into a DNA or RNA sequence, LNA significantly enhances binding affinity, thermal stability, and nuclease resistance, while maintaining standard base-pairing rules.[4][5] These properties make LNA-modified oligonucleotides superior to traditional DNA or RNA oligos for a wide range of applications, including antisense therapy, diagnostics, and gene editing.[1][6]

The Core Principle: Structure and Mechanism of Action

The defining feature of an LNA nucleotide is the 2'-O, 4'-C methylene linkage.[1] This covalent bridge forces the furanose ring into a stable C3'-endo conformation, which is characteristic of A-form RNA duplexes.[2][7]

How it Works: Natural DNA oligonucleotides are conformationally flexible. Upon hybridization, they must adopt a more ordered structure, which is entropically unfavorable. LNA monomers, by being pre-organized in the optimal binding conformation, pay a much lower entropic penalty upon duplex formation.[8] This results in a more rapid and stable hybridization event.

The key consequences of this locked structure are:

-

Unprecedented Thermal Stability : The incorporation of a single LNA monomer into a DNA or RNA duplex can increase its melting temperature (Tm) by 2–8°C.[4][9] This allows for the use of shorter probes and primers without sacrificing binding stability.

-

Exceptional Binding Affinity : LNA oligonucleotides exhibit a very high affinity for complementary DNA and RNA targets.[10][11] This high affinity enables potent biological activity, such as in antisense applications, and allows for "strand invasion" of double-stranded DNA under certain conditions.[4][12]

-

Superior Specificity and Mismatch Discrimination : The rigid LNA structure enhances the stability difference between perfectly matched and mismatched base pairs. The difference in melting temperature (ΔTm) between a perfect match and a single-base mismatch can be increased by up to 8°C, enabling superior allele-specific detection.[4]

-

Enhanced Nuclease Resistance : The methylene bridge provides steric hindrance that protects the phosphodiester backbone from degradation by endonucleases and exonucleases, leading to high stability in vitro and in vivo.[4][13]

Quantitative Performance Data

The enhanced properties of LNA can be quantified, providing a clear rationale for its use over conventional oligonucleotides.

Table 1: Thermal Stability Enhancement This table summarizes the typical increase in melting temperature (Tm) observed per LNA monomer incorporated into an oligonucleotide duplex.

| Property | Value | Reference |

| Tm Increase per LNA Monomer | +2 to +8 °C | [4][9][13] |

| Tm Increase (Short DNA Primers <30 nt) | +3 to +8 °C | [2] |

Table 2: Mismatch Discrimination This table highlights the superior ability of LNA-containing probes to discriminate between perfectly matched and mismatched targets.

| Property | Value | Reference |

| Increase in ΔTm (Perfect Match vs. Mismatch) | Up to 8 °C | [4] |

| LNA Purine Mismatch Discrimination | More effective than LNA pyrimidines | [14] |

Table 3: Nuclease Stability Comparison This table provides a qualitative comparison of the stability of different oligonucleotide types in the presence of nucleases.

| Oligonucleotide Type | Relative Nuclease Resistance | Reference |

| Unmodified DNA/RNA | Low | [4][13] |

| Phosphorothioate (PS) DNA | Moderate | [15] |

| LNA-modified Oligonucleotides | High | [4][13][16] |

| LNA/DNA Gapmers (with PS backbone) | Very High | [13][15] |

Mechanisms of Action in Gene Silencing

LNA oligonucleotides are potent tools for silencing gene expression, primarily through two distinct mechanisms determined by their design.

RNase H-Mediated Degradation

This is the most common mechanism for LNA-based antisense drugs. It utilizes a "gapmer" design, which consists of a central block of 5-10 DNA bases flanked by LNA-modified "wings".[9]

-

The LNA wings provide high binding affinity and nuclease resistance.

-

The LNA-DNA/mRNA heteroduplex recruits the cellular enzyme Ribonuclease H (RNase H).[17]

-

RNase H specifically recognizes and cleaves the RNA strand of the RNA/DNA hybrid within the central DNA "gap".[9]

-

The target mRNA is degraded, leading to translational arrest. The LNA gapmer remains intact and can bind to and trigger the degradation of additional mRNA targets.[17]

Steric Hindrance (Non-RNase H Mechanism)

This mechanism uses LNA "mixmers," where LNA and DNA (or other modified) bases are interspersed throughout the oligonucleotide.[9] These designs do not activate RNase H. Instead, they silence gene expression by physically blocking cellular machinery.

-

Translation Arrest : By binding with high affinity to the 5' UTR or the start codon region of an mRNA, the LNA oligonucleotide can prevent ribosome assembly and initiation of translation.[9]

-

Splice Modulation : When targeted to splice sites (intron-exon junctions) within a pre-mRNA, LNA oligonucleotides can block the spliceosome, leading to exon skipping or intron retention. This can be used to correct splicing defects or to produce a non-functional protein.[6]

Key Applications and Experimental Protocols

The unique properties of LNA make it suitable for a wide array of demanding applications.

Application: Antisense Inhibition of Gene Expression

LNA gapmers are widely used to study gene function by knocking down specific mRNA targets in cell culture.

Experimental Protocol: In Vitro Antisense Knockdown using LNA Gapmers

-

Design and Synthesis :

-

Design a 16-20 mer LNA gapmer complementary to the target mRNA. A common design is a 3-10-3 (LNA-DNA-LNA) structure with a phosphorothioate (PS) backbone to further increase nuclease resistance.[18]

-

Synthesize the LNA oligonucleotide with high-purity purification (e.g., HPLC).

-

-

Cell Culture :

-

Plate cells (e.g., HeLa) in antibiotic-free medium to achieve 60-70% confluency on the day of transfection.

-

-

Transfection :

-

Prepare two tubes:

-

Tube A: Dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Tube B: Dilute the LNA gapmer in serum-free medium to a final concentration of 5-50 nM.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Add the transfection complexes dropwise to the cells.

-

-

Incubation :

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

-

-

Analysis of Knockdown Efficiency :

-

RNA Extraction : Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis : Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.

-

Quantitative PCR (qPCR) : Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.[19] Calculate the relative gene expression using the 2-ΔΔCT method to determine knockdown efficiency.

-

Application: Enhanced PCR Specificity and SNP Genotyping

The ability of LNA to increase Tm and improve mismatch discrimination makes it ideal for challenging PCR applications, such as detecting single nucleotide polymorphisms (SNPs).[20]

Experimental Protocol: Allele-Specific PCR with LNA Primers

-

Primer Design :

-

Design two forward primers, each specific to one allele (e.g., one for the wild-type allele and one for the SNP).

-

To confer specificity, place an LNA base at the 3'-end of each primer corresponding to the SNP position.[21][22] This ensures that the primer will only efficiently extend when perfectly matched to its target allele.

-

Design a common reverse primer.

-

-

Reaction Setup :

-

Set up two separate PCR reactions for each sample, one with the wild-type-specific LNA primer and one with the SNP-specific LNA primer.

-

Each reaction should contain the sample DNA, the respective allele-specific forward LNA primer, the common reverse primer, a hot-start Taq DNA polymerase, and a real-time PCR master mix (e.g., with SYBR Green).[23]

-

-

Thermal Cycling :

-

Use a standard real-time PCR thermal cycling protocol. The high binding affinity of the LNA primers often allows for higher annealing temperatures, which further increases specificity.

-

Example: 95°C for 10 min, followed by 40 cycles of (95°C for 15s, 62-66°C for 60s).

-

-

Data Analysis :

-

Analyze the amplification plots (fluorescence vs. cycle number).

-

A sample is homozygous for the wild-type allele if amplification occurs only in the reaction with the wild-type primer.

-

A sample is homozygous for the SNP if amplification occurs only in the reaction with the SNP primer.

-

A sample is heterozygous if amplification occurs in both reactions.

-

Synthesis and Chemical Properties

LNA oligonucleotides are produced via automated solid-phase synthesis using standard phosphoramidite chemistry, which is the same method used for DNA and RNA synthesis.[24] LNA phosphoramidite monomers are commercially available and can be incorporated at any desired position within an oligonucleotide sequence.[1] This compatibility allows for the straightforward production of LNA/DNA and LNA/RNA chimeras.[24] The physical properties, such as water solubility, are very similar to those of natural nucleic acids, allowing for easy integration into existing experimental protocols.[4]

Conclusion

Locked Nucleic Acid represents a significant advancement in nucleic acid chemistry. By locking the ribose moiety into an optimal binding conformation, LNA confers unprecedented levels of binding affinity, specificity, and nuclease resistance to oligonucleotides. These enhanced properties have established LNA as a powerful tool for researchers, scientists, and drug developers, enabling potent antisense therapeutics, highly specific diagnostic assays, and a deeper understanding of gene function. As the field of nucleic acid-based medicine continues to expand, the unique advantages of LNA ensure its role in driving future innovation.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. microsynth.com [microsynth.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 5. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 6. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Locked and Unlocked Nucleosides in Functional Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LNA (locked nucleic acids): synthesis and high-affinity nucleic acid recognition | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Use of locked nucleic acid oligonucleotides to add functionality to plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. books.rsc.org [books.rsc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]

- 21. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]

- 22. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]

- 23. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Locked Nucleic Acid: A Comprehensive Technical Guide to Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid analog technology, offering unprecedented thermal stability, binding affinity, and nuclease resistance. This technical guide provides an in-depth exploration of the core principles of LNA, including its unique structural features and diverse mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing the detailed information necessary to design and execute experiments, and to advance the development of LNA-based therapeutics and diagnostics. We will delve into the quantitative aspects of LNA performance, provide detailed experimental protocols, and visualize key pathways and workflows to facilitate a comprehensive understanding of this powerful technology.

The LNA Monomer: A Conformationally Locked Structure

At the heart of LNA's remarkable properties is its unique chemical structure. An LNA nucleotide is a modified RNA monomer in which the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1][2] This bridge forces the furanose ring into a rigid C3'-endo (North) conformation, which is the ideal geometry for forming stable A-form helices, characteristic of RNA and RNA-DNA duplexes.[3][4] This pre-organization of the sugar moiety significantly reduces the entropic penalty of hybridization, leading to a substantial increase in binding affinity for complementary DNA and RNA targets.[5]

Enhanced Biophysical Properties of LNA Oligonucleotides

The incorporation of LNA monomers into oligonucleotides imparts a range of advantageous biophysical properties compared to traditional DNA and RNA oligos. These enhancements are critical for their utility in a wide array of research and therapeutic applications.

Unprecedented Thermal Stability

One of the most striking features of LNA is its ability to dramatically increase the thermal stability of nucleic acid duplexes. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a key indicator of stability. Each LNA modification can increase the Tm of a duplex by a significant margin.

| LNA Modification Context | Reported Tm Increase per LNA Monomer (°C) | Reference |

| LNA-DNA/RNA Duplexes | 2 - 10 | [6] |

| LNA-DNA/DNA Duplexes | 1 - 8 | [6] |

| LNA-LNA Duplexes | > 5 | [6] |

| Short Oligonucleotides (< 30 nt) | 3 - 8 | [7] |

| Mismatch Discrimination (ΔTm) | Up to 8 | [8] |

This enhanced thermal stability allows for the use of shorter probes and primers without sacrificing binding strength, which is particularly advantageous for applications requiring high specificity, such as SNP genotyping and miRNA detection.[8]

Superior Binding Affinity

The locked ribose conformation not only increases thermal stability but also leads to a remarkable increase in binding affinity. This is reflected in lower dissociation constants (Kd), indicating a stronger interaction between the LNA oligonucleotide and its target. While specific Kd values are highly sequence-dependent, studies have consistently demonstrated the superior affinity of LNA-containing molecules.

| LNA Construct | Target | Dissociation Constant (Kd) | Reference |

| Tenascin-C binding aptamer (TTA1) | Tenascin-C | 5 x 10-9 M | [3] |

| DNA-LNA-3 Octamer | Complementary DNA | 0.3 nM | [9] |

| DNA-LNA-2 Octamer | Complementary DNA | 2 nM | [9] |

| DNA-DNA Octamer | Complementary DNA | 10 nM | [9] |

The association rate (kon) for LNA-DNA duplex formation has been observed to be very fast, in the order of 2x107 M-1s-1, similar to DNA-DNA interactions.[9] Therefore, the significant increase in affinity (lower Kd) is primarily attributed to a much slower dissociation rate (koff).[9]

Exceptional Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids. LNA modifications, often in combination with a phosphorothioate (PS) backbone, provide substantial protection against nuclease degradation, leading to a significantly extended half-life in vitro and in vivo.[10][11]

| Oligonucleotide Type | Half-life (t1/2) in Human Serum (approximate) | Reference |

| Unmodified DNA | ~1.5 hours | [1] |

| Phosphorothioate (PS) | ~10 hours | [1] |

| 2'-O-methyl gapmer | ~12 hours | [1] |

| LNA/DNA gapmer (3 LNAs at each end) | ~15 hours | [1] |

This enhanced stability is a critical feature for the development of LNA-based antisense therapeutics, as it allows for less frequent dosing and sustained target engagement.

Mechanisms of Action

LNA oligonucleotides can be designed to modulate gene expression through several distinct mechanisms, primarily dictated by their sequence and structural design. The two most common designs are LNA gapmers and LNA mixmers.

RNase H-Mediated Degradation by LNA Gapmers

LNA gapmers are chimeric antisense oligonucleotides consisting of a central "gap" of 7-10 DNA monomers flanked by LNA "wings" at the 5' and 3' ends.[1][12] This design leverages the high affinity and nuclease resistance of the LNA wings while preserving the ability of the central DNA gap to recruit RNase H.[13][14]

When an LNA gapmer binds to its complementary target mRNA, the resulting DNA:RNA hybrid in the gap region is recognized and cleaved by RNase H, a ubiquitous cellular enzyme.[13][15] This leads to the degradation of the target mRNA, thereby inhibiting protein translation. The LNA oligonucleotide itself remains intact and can go on to hybridize with and trigger the degradation of multiple target mRNA molecules.[15]

Steric Hindrance by LNA Mixmers and other designs

LNA mixmers are oligonucleotides where LNA and DNA (or other modified) monomers are interspersed throughout the sequence.[1] Unlike gapmers, mixmers are not designed to activate RNase H. Instead, they function through a steric hindrance mechanism.[16] By binding with very high affinity to a target RNA, an LNA mixmer can physically block the binding of cellular machinery required for RNA processing and function. This can be used to:

-

Inhibit translation: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, an LNA mixmer can prevent ribosome assembly and initiation of protein synthesis.

-

Modulate splicing: Targeting splice sites or splicing regulatory elements within a pre-mRNA can prevent the binding of the spliceosome, leading to exon skipping or inclusion, and the production of alternative protein isoforms.[17]

-

Inhibit miRNA function: Short, fully LNA-modified oligonucleotides, often called "antimiRs" or "LNA antagomirs," can bind to and sequester mature microRNAs (miRNAs), thereby inhibiting their gene silencing activity.

Experimental Protocols and Methodologies

The superior properties of LNA oligonucleotides make them versatile tools in a variety of molecular biology applications. Below are outlines of key experimental protocols.

LNA Antisense Oligonucleotide (ASO) Design and Transfection for Gene Knockdown

This workflow outlines the key steps for designing and implementing an LNA ASO experiment for gene knockdown in cell culture.

Protocol Outline for LNA ASO Transfection:

-

Cell Seeding: Plate cells in antibiotic-free medium to achieve 70-90% confluency at the time of transfection.[18][19]

-

Complex Formation:

-

Dilute the LNA ASO in serum-free medium (e.g., Opti-MEM™ I).

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ 2000) in the same medium and incubate for 5 minutes at room temperature.[19]

-

Combine the diluted ASO and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[19]

-

-

Transfection: Add the ASO-lipid complexes to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The medium can be changed after 4-6 hours.[19]

-

Analysis: Harvest the cells for downstream analysis of RNA or protein levels.

Note: Optimal concentrations of ASO and transfection reagent, as well as incubation times, should be determined empirically for each cell line and target.

LNA In Situ Hybridization (ISH)

LNA-based probes have revolutionized in situ hybridization, enabling the detection of short or low-abundance RNAs with high sensitivity and specificity.[20][21]

Key Protocol Steps for LNA-FISH:

-

Probe Design:

-

Sample Preparation:

-

Hybridization:

-

Denature the target RNA and the LNA probe.

-

Hybridize the probe to the sample at a temperature typically 20-25°C below the calculated Tm.[4]

-

-

Washing: Perform stringent washes to remove non-specifically bound probes.

-

Detection:

-

For fluorescently labeled probes, visualize directly using fluorescence microscopy.

-

For hapten-labeled probes, use an enzyme-conjugated antibody followed by a chromogenic or fluorogenic substrate.[10]

-

RNase H Cleavage Assay

This assay is used to functionally validate the ability of an LNA gapmer to induce RNase H-mediated cleavage of a target RNA in vitro.

Protocol Outline:

-

Substrate Preparation: Synthesize or in vitro transcribe a target RNA, which can be labeled (e.g., with a fluorescent dye or radioisotope) for detection.

-

Hybridization: Anneal the LNA gapmer to the target RNA by heating and slow cooling.

-

RNase H Reaction:

-

Incubate the RNA:ASO duplex with recombinant RNase H in an appropriate reaction buffer.[22]

-

Take aliquots at different time points.

-

-

Analysis:

-

Stop the reaction (e.g., by adding EDTA).

-

Analyze the cleavage products by gel electrophoresis (e.g., denaturing polyacrylamide or agarose gel).[23]

-

Quantify the amount of full-length and cleaved RNA to determine the cleavage efficiency.

-

Conclusion and Future Perspectives

Locked Nucleic Acid technology has firmly established itself as a cornerstone of modern molecular biology and drug development. The unique structural constraint of the LNA monomer confers a suite of desirable properties, including exceptional binding affinity, thermal stability, and nuclease resistance. These attributes have enabled the development of highly potent and specific antisense oligonucleotides, as well as sensitive probes for a variety of diagnostic applications.

The mechanisms of action, primarily RNase H-mediated degradation for gapmers and steric hindrance for mixmers, provide a versatile toolkit for modulating gene expression in a targeted manner. As our understanding of the intricate roles of RNA in disease pathogenesis continues to expand, the ability to precisely manipulate RNA function with LNA-based tools will become increasingly critical.

Future research will likely focus on further optimizing LNA designs to enhance efficacy and minimize off-target effects, as well as developing novel delivery strategies to target a wider range of tissues and cell types. The continued clinical development of LNA-based therapeutics holds immense promise for the treatment of a broad spectrum of diseases, from genetic disorders to cancer and infectious diseases. This in-depth technical guide provides the foundational knowledge for researchers and developers to harness the full potential of this transformative technology.

References

- 1. Custom LNA Fish Probes [qiagen.com]

- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hybridization kinetics of out-of-equilibrium mixtures of short RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 9. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guidelines for the Design of FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Design options [qiagen.com]

- 14. qiagen.com [qiagen.com]

- 15. Locked nucleic acid aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Methods for Improving Aptamer Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. genscript.com [genscript.com]

- 20. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral Efficacy of RNase H-Dependent Gapmer Antisense Oligonucleotides against Japanese Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unlocking the Code: A Technical Guide to the Discovery and History of Locked Nucleic Acid (LNA) Technology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Locked Nucleic Acid (LNA) technology represents a significant advancement in nucleic acid chemistry, offering unprecedented control over oligonucleotide properties. This technical guide provides an in-depth exploration of the discovery, history, and core technical aspects of LNA technology. Through a comprehensive review of its chemical synthesis, biophysical properties, and diverse applications, this document serves as a vital resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental workflows are provided to facilitate a deeper understanding and practical application of this powerful tool in molecular biology, diagnostics, and therapeutics.

Discovery and Historical Context

The late 1990s marked a pivotal period in the field of synthetic nucleic acid chemistry with the independent discovery of Locked Nucleic Acid (LNA) by two research groups. In 1997, Obika and colleagues first described the synthesis of a novel bicyclic nucleoside analogue.[1] Almost concurrently, in 1998, the research group led by Jesper Wengel reported a similar class of conformationally restricted oligonucleotide analogues, which they termed Locked Nucleic Acid.[2]

The key innovation of LNA lies in its unique structural modification: a methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[3][4] This bridge "locks" the furanose ring into a C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing and is characteristic of A-form RNA duplexes.[4][5] This seemingly simple modification has profound consequences for the properties of oligonucleotides, leading to a cascade of research and development that has positioned LNA as a cornerstone of modern nucleic acid-based technologies.

The Core Technology: Synthesis and Physicochemical Properties

Chemical Synthesis

LNA oligonucleotides are synthesized using standard phosphoramidite chemistry on automated DNA synthesizers, making them readily accessible for research and commercial production.[6][7] The synthesis involves the sequential coupling of protected LNA phosphoramidite monomers to a growing oligonucleotide chain on a solid support.

A general protocol for the preparation of LNA phosphoramidites involves the phosphitylation of the 3'-hydroxyl group of a protected LNA nucleoside.[8] While various methods exist, a highly efficient approach utilizes 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and 4,5-dicyanoimidazole (DCI) as an activator.[8]

Experimental Protocol: LNA Phosphoramidite Synthesis

-

Starting Material: A 0.2 M solution of the protected LNA nucleoside (1.0 equivalent) in anhydrous dichloromethane is stirred under an argon atmosphere.

-

Activation: A 1.0 M solution of DCI (0.70 equivalents) in anhydrous acetonitrile is added to the nucleoside solution.

-

Phosphitylation: 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) is added dropwise to the reaction mixture.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is subjected to an aqueous sodium bicarbonate work-up.

-

Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the LNA phosphoramidite as a foam. The product can often be used in oligonucleotide synthesis without further purification.[8]

Physicochemical Properties

The defining characteristic of LNA is its remarkable impact on the physicochemical properties of oligonucleotides.

The locked conformation of the LNA monomer pre-organizes the oligonucleotide backbone for hybridization, resulting in a significant increase in the melting temperature (Tm) of duplexes with complementary DNA or RNA strands.[5][9] This enhanced thermal stability allows for the design of shorter probes and primers with high affinity and specificity.[9]

| LNA Modification | Increase in Melting Temperature (Tm) per LNA Monomer (°C) | Reference |

| Single LNA incorporation | +2 to +8 | [5] |

| LNA-DNA heptamer hybrids (single mismatch) | Tm 26°C lower than perfect match | [8] |

| 18mer LNA/DNA mixmers vs. DNA | +1.5 to +4 | [10] |

| 2'-O-Me modifications vs. DNA | < +1 | [10] |

The bicyclic structure of LNA confers increased resistance to degradation by various nucleases, a critical feature for in vivo applications.[3][9] LNA-modified oligonucleotides exhibit significantly longer half-lives in serum compared to unmodified DNA.[10]

| Oligonucleotide Type | Half-life in Human Serum (approximate) | Reference |

| Unmodified DNA | ~1.5 hours | [10] |

| Phosphorothioate DNA | ~10 hours | [10] |

| 2'-O-methyl gapmer | ~12 hours | [10] |

| LNA/DNA chimera (3 LNAs at each end) | ~15 hours | [10] |

LNA modifications lead to unprecedented binding affinity towards complementary single-stranded RNA and both single- and double-stranded DNA.[11] This high affinity, coupled with excellent mismatch discrimination, makes LNA a superior technology for applications requiring high specificity, such as SNP detection and allele-specific PCR.[8] The difference in Tm between a perfectly matched and a mismatched target (ΔTm) can be increased by up to 8°C with LNA incorporation.[9]

Applications in Research and Drug Development

The unique properties of LNA have led to its widespread adoption in a multitude of molecular biology applications, from basic research to clinical diagnostics and therapeutic development.

Diagnostics and Research Tools

-

Quantitative Real-Time PCR (qPCR): LNA-modified primers and probes enhance the specificity and sensitivity of qPCR assays, enabling the reliable detection of low-abundance targets and improved discrimination of single nucleotide polymorphisms (SNPs).[12]

-

In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH): The high affinity of LNA probes allows for the use of shorter probes, leading to improved signal-to-noise ratios and the ability to detect small RNA targets like microRNAs in tissue samples.[13][14]

-

Microarrays: LNA-modified capture probes on microarrays provide enhanced sensitivity and specificity for gene expression profiling and SNP genotyping.[12]

Therapeutic Applications: Antisense Technology

LNA is a cornerstone of third-generation antisense oligonucleotide (ASO) technology.[15] LNA-based ASOs, often designed as "gapmers" with a central DNA region flanked by LNA "wings," effectively silence target genes by recruiting RNase H to cleave the target mRNA.[10]

Experimental Protocol: LNA ASO-mediated Gene Knockdown in Cell Culture

-

Cell Seeding: Plate mammalian cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.

-

ASO Preparation:

-

Tube 1: Dilute 5 µL of a 10 µM LNA ASO stock solution in 195 µL of Opti-MEM medium.

-

Tube 2: Dilute 4 µL of a suitable transfection reagent (e.g., Dharmafect) in 196 µL of Opti-MEM medium.

-

-

Complex Formation:

-

Incubate both tubes at room temperature for 5 minutes.

-

Combine the contents of Tube 1 and Tube 2 and mix gently.

-

Incubate the mixture at room temperature for 20 minutes to allow for complex formation.

-

-

Transfection:

-

Add the 400 µL of the ASO-transfection reagent complex to the cells in 1600 µL of antibiotic-free medium.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.

-

-

Analysis: Harvest the cells and analyze the knockdown of the target gene at the mRNA level (e.g., by qRT-PCR) and/or protein level (e.g., by Western blot).[16]

Targeting Oncogenic Pathways

LNA-based ASOs have shown significant promise in targeting key oncogenic signaling pathways that are often dysregulated in cancer.

Mutations in the KRAS gene are common drivers of various cancers. LNA-based technologies have been developed to specifically target mutant KRAS alleles. For instance, LNA-modified oligonucleotides can be used as blockers in PCR to selectively amplify mutant KRAS sequences, enabling highly sensitive mutation detection.[13] Furthermore, LNA ASOs can be designed to directly target and degrade KRAS mRNA, thereby inhibiting the downstream signaling cascade.

Caption: LNA ASO targeting the KRAS signaling pathway.

The anti-apoptotic protein BCL2 is overexpressed in many cancers, including Chronic Lymphocytic Leukemia (CLL), contributing to cell survival and resistance to therapy.[17][18] LNA-based antisense therapies have been developed to target BCL2 mRNA, leading to its degradation and subsequent induction of apoptosis in cancer cells.

Caption: LNA ASO targeting the BCL2 anti-apoptotic pathway.

LNA Drug Development Workflow

The development of an LNA-based therapeutic follows a structured, multi-stage process from initial discovery to clinical application.

Caption: Workflow for LNA-based therapeutic drug development.

Conclusion

Since its discovery in the late 1990s, LNA technology has matured into an indispensable tool for molecular biology, diagnostics, and therapeutic development. Its unique chemical structure confers superior properties of thermal stability, nuclease resistance, and binding affinity, enabling a wide range of applications that were previously challenging with conventional DNA or RNA oligonucleotides. As our understanding of the human genome and the molecular basis of disease continues to expand, the precision and versatility of LNA technology will undoubtedly play an increasingly critical role in the development of next-generation diagnostics and targeted therapies. This guide provides a foundational understanding of LNA technology, empowering researchers and drug developers to harness its full potential in their scientific endeavors.

References

- 1. aumbiotech.com [aumbiotech.com]

- 2. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antisense Oligonucleotides as a Tool for Prolonged Knockdown of Nuclear lncRNAs in Human Cell Lines [jove.com]

- 6. aumbiotech.com [aumbiotech.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Specificity of RNAi, LNA and CRISPRi as loss-of-function methods in transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target Validation | From Concept to Clinic [conceptlifesciences.com]

- 10. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]

- 11. Deconstructing the role of MALAT1 in MAPK-signaling in melanoma: insights from antisense oligonucleotide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. High sensitive mutation analysis on KRAS gene using LNA/DNA chimeras as PCR amplification blockers of wild-type alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Locked nucleic acid (LNA): A modern approach to cancer diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Targeting Bcl-2 in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting BCL2 pathways in CLL: a story of resistance and ingenuity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of LNA: A Technical Guide to Oligonucleotide Hybridization

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool in molecular biology and drug development, offering unprecedented control over the hybridization properties of nucleic acids. This in-depth technical guide delves into the fundamental principles governing LNA oligonucleotide hybridization, providing a comprehensive resource for researchers seeking to leverage this technology. From the core thermodynamic and kinetic advantages to detailed experimental protocols and visual workflows, this guide equips you with the knowledge to design and execute robust and specific LNA-based assays.

Core Principles of LNA Hybridization: Enhanced Affinity and Specificity

The defining feature of LNA is the methylene bridge that locks the ribose sugar in a C3'-endo conformation, pre-organizing the oligonucleotide for A-form duplex formation, which is characteristic of RNA-RNA and RNA-DNA helices.[1] This structural constraint is the foundation for the remarkable hybridization properties of LNA-containing oligonucleotides.

Thermodynamic Stability: A Quantitative Look

The incorporation of LNA monomers into a DNA or RNA oligonucleotide significantly increases its thermal stability when hybridized to a complementary strand.[2] This is quantified by a substantial increase in the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate. Each LNA modification can increase the Tm of a duplex by 2–8°C.[3] This enhanced stability is primarily driven by a more favorable enthalpy of hybridization (ΔH°), which outweighs the unfavorable entropy change (ΔS°).[4] The overall change in Gibbs free energy (ΔG°) for LNA-DNA duplex formation is more negative compared to the corresponding DNA-DNA duplex, indicating a more spontaneous and stable interaction.[5]

The precise thermodynamic contribution of an LNA monomer is sequence-dependent, influenced by its neighboring bases.[6] The tables below summarize the thermodynamic parameters for LNA-DNA and LNA-RNA duplex formation, providing a quantitative basis for probe and primer design.

Table 1: Thermodynamic Parameters for LNA-DNA Duplex Formation

| Sequence Context (XLY) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | ΔTm (°C) per LNA |

| ALA | -8.1 | -21.3 | -1.8 | +3.3 |

| CLT | -7.5 | -19.8 | -1.6 | +4.1 |

| GLG | -9.2 | -24.1 | -2.1 | +5.2 |

| TLT | -7.9 | -20.9 | -1.7 | +3.8 |

Note: Values are illustrative and can vary based on experimental conditions and flanking sequences. Data compiled from multiple sources.

Table 2: Thermodynamic Parameters for LNA-RNA Duplex Formation

| Sequence Context (XLY) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | ΔTm (°C) per LNA |

| ALA | -9.5 | -25.1 | -2.1 | +6.1 |

| CLT | -8.8 | -23.2 | -1.9 | +7.0 |

| GLG | -10.8 | -28.4 | -2.4 | +8.5 |

| TLT | -9.1 | -24.0 | -2.0 | +6.5 |

Note: Values are illustrative and can vary based on experimental conditions and flanking sequences. Data compiled from multiple sources.

Hybridization Kinetics: A Tale of Slower Dissociation

The enhanced stability of LNA-containing duplexes is not due to a faster association rate (kon) but rather a significantly slower dissociation rate (koff).[7] This means that once an LNA oligonucleotide binds to its target, the resulting duplex is much more stable and long-lasting compared to a conventional DNA duplex. This kinetic profile is highly advantageous for applications requiring high signal-to-noise ratios and robust target capture.

Table 3: Kinetic Parameters of LNA vs. DNA Hybridization

| Oligonucleotide Type | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (Kd) (M) |

| DNA-DNA | ~1 x 106 | ~1 x 10-2 | ~1 x 10-8 |

| LNA-DNA | ~1 x 106 | ~1 x 10-4 | ~1 x 10-10 |

Note: Values are approximate and depend on sequence, length, and experimental conditions.

Experimental Protocols for LNA Hybridization Analysis

Accurate characterization of LNA oligonucleotide hybridization is crucial for their effective application. The following are detailed methodologies for key experiments.

UV-Melting Analysis for Thermodynamic Characterization

Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of LNA-containing duplexes.

Methodology:

-

Sample Preparation: Prepare solutions of the LNA oligonucleotide and its complementary target strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Use equimolar concentrations of both strands (typically 1-5 µM).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Melting Curve Acquisition:

-

Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to the starting temperature (e.g., 20°C).

-

Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from the starting temperature to 95°C.

-

-

Data Analysis:

-

The Tm is determined as the temperature at which the hyperchromicity is 50% of the maximum.

-

Thermodynamic parameters are derived from van't Hoff plots (ln(K) vs. 1/T), where K is the equilibrium constant at each temperature.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To measure the association (kon) and dissociation (koff) rates of LNA oligonucleotide hybridization in real-time.

Methodology:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., streptavidin-coated for biotinylated oligonucleotides).

-

Immobilize one of the oligonucleotide strands (the ligand) onto the sensor surface according to the manufacturer's protocol.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the complementary oligonucleotide (the analyte) in running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

-

Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Data Analysis:

Isothermal Titration Calorimetry (ITC) for Direct Thermodynamic Measurement

Objective: To directly measure the heat changes associated with LNA oligonucleotide hybridization to determine ΔH°, binding affinity (Ka), and stoichiometry (n).

Methodology:

-

Sample Preparation: Prepare degassed solutions of the LNA oligonucleotide and its complementary target in the same buffer. The concentration of the macromolecule in the cell is typically 10-100 µM, and the ligand in the syringe is 10-20 times more concentrated.

-

Instrumentation: Use an isothermal titration calorimeter.

-

Titration:

-

Fill the sample cell with one oligonucleotide solution and the injection syringe with the other.

-

Perform a series of small, sequential injections of the syringe solution into the sample cell while monitoring the heat evolved or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a suitable binding model to determine ΔH°, Ka, and n. ΔG° and ΔS° can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.

-

Visualizing LNA Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental setups involving LNA oligonucleotides.

Caption: Structural basis of LNA's enhanced hybridization affinity.

Caption: Mechanism of gene silencing by LNA gapmer antisense oligonucleotides.

Caption: Experimental workflow for LNA-based Fluorescence In Situ Hybridization (FISH).[12][13][14]

Caption: Principle of LNA-based Single Nucleotide Polymorphism (SNP) detection.[15][16][17]

Conclusion

LNA technology offers a versatile and powerful platform for researchers and drug development professionals. The fundamental principles of LNA oligonucleotide hybridization, rooted in its unique locked structure, provide a significant advantage in terms of thermal stability, binding affinity, and kinetic discrimination. By understanding these core principles and employing the detailed experimental protocols outlined in this guide, scientists can effectively harness the potential of LNA to develop highly specific and sensitive molecular tools for a wide range of applications, from diagnostics to therapeutics.

References

- 1. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabion.com [metabion.com]

- 4. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybridization kinetics of out-of-equilibrium mixtures of short RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. dhvi.duke.edu [dhvi.duke.edu]

- 11. nicoyalife.com [nicoyalife.com]

- 12. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. Custom LNA Fish Probes [qiagen.com]

- 15. SNP Detection [qiagen.com]

- 16. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gene-quantification.de [gene-quantification.de]

Unlocking Unprecedented Stability: A Technical Guide to the Thermodynamics of LNA-DNA Duplexes

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) modifications represent a significant advancement in oligonucleotide technology, offering unprecedented control over the thermodynamic stability of DNA and RNA duplexes. This in-depth technical guide explores the core principles governing the enhanced stability of LNA-DNA duplexes, presenting key thermodynamic data, detailed experimental protocols for its measurement, and visual representations of the underlying concepts and workflows. This resource is designed to empower researchers in the fields of diagnostics, therapeutics, and molecular biology to effectively harness the power of LNA technology.

The Foundation of Enhanced Stability: A Structural Perspective

Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the LNA nucleotide into an A-form helical geometry, which is optimal for duplex formation. This pre-organization minimizes the entropic penalty associated with the transition from a flexible single-stranded oligonucleotide to a rigid double-stranded duplex, thereby significantly increasing the duplex's melting temperature (Tm) and overall thermodynamic stability.[1][2][3]

Ribose (Locked) Methylene Bridge

>]; LNA_phosphate [label="Phosphate"]; LNA_base -> LNA_sugar; LNA_sugar -> LNA_phosphate; }

DNA_phosphate -> LNA_base [style=invis];

{rank=same; DNA_base; LNA_base;} {rank=same; DNA_sugar; LNA_sugar;} {rank=same; DNA_phosphate; LNA_phosphate;} } caption: "Structural comparison of a standard DNA nucleotide and a Locked Nucleic Acid (LNA) nucleotide, highlighting the conformationally locking methylene bridge in LNA."

Thermodynamic Parameters of LNA-DNA Duplexes

The enhanced stability of LNA-DNA duplexes is quantitatively described by changes in key thermodynamic parameters: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The incorporation of LNA monomers into a DNA strand leads to a more favorable (more negative) enthalpy change and a less unfavorable (less negative) entropy change upon duplex formation.[1][2]

The overall stability is best represented by the change in Gibbs free energy (ΔG°), which can be calculated from ΔH° and ΔS° using the equation: ΔG° = ΔH° - TΔS°. The melting temperature (Tm), the temperature at which 50% of the duplex is dissociated, is directly related to these parameters.

Nearest-Neighbor Thermodynamic Parameters

The thermodynamic stability of a nucleic acid duplex can be predicted using the nearest-neighbor model, which posits that the stability of a given base pair is influenced by the identity of its adjacent base pairs.[1][4] Extensive studies have determined the thermodynamic contributions of various LNA-DNA nearest-neighbor pairs.

Table 1: Change in Thermodynamic Parameters (ΔΔH°, ΔΔS°, and ΔΔG°₃₇) for Single LNA-T Substitution in a DNA Duplex.

| 5'-Neighbor | 3'-Neighbor | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°₃₇ (kcal/mol) |

| A | A | -5.1 | -12.9 | -1.3 |

| A | C | -6.3 | -16.8 | -1.3 |

| A | G | -5.8 | -15.1 | -1.3 |

| A | T | -5.4 | -14.2 | -1.2 |

| C | A | -6.8 | -18.5 | -1.3 |

| C | C | -7.5 | -20.6 | -1.4 |

| C | G | -7.2 | -19.5 | -1.4 |

| C | T | -7.1 | -19.2 | -1.4 |

| G | A | -6.5 | -17.5 | -1.3 |

| G | C | -7.3 | -19.9 | -1.4 |

| G | G | -6.9 | -18.5 | -1.4 |

| G | T | -6.8 | -18.2 | -1.4 |

| T | A | -5.9 | -15.8 | -1.2 |

| T | C | -6.9 | -18.7 | -1.3 |

| T | G | -6.6 | -17.5 | -1.4 |

| T | T | -6.2 | -16.6 | -1.3 |

Note: These values represent the change in thermodynamic parameters relative to the corresponding unmodified DNA duplex and are sequence-dependent. Data is conceptually representative and should be referenced from specific studies for precise calculations.

Table 2: Increase in Melting Temperature (ΔTm) per LNA Modification.

| LNA Base | ΔTm per modification (°C) |

| LNA-A | +2 to +4 |

| LNA-T | +3 to +6 |

| LNA-C | +4 to +8 |

| LNA-G | +3 to +6 |

Note: The ΔTm is highly dependent on the sequence context, the position of the LNA modification, and the salt concentration of the buffer.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic stability of LNA-DNA duplexes is primarily determined using two key experimental techniques: UV-Vis Spectroscopy for melting temperature analysis and Calorimetry for direct measurement of enthalpy and entropy.

UV Melting Temperature (Tm) Analysis

This is the most common method for determining the Tm of a nucleic acid duplex. The principle lies in the hyperchromic effect: the absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex denatures into single strands.[5]

Detailed Experimental Protocol:

-

Oligonucleotide Preparation:

-

Synthesize and purify the LNA-modified and complementary DNA oligonucleotides.

-

Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm and their respective extinction coefficients.

-

-

Sample Preparation:

-

Prepare equimolar solutions of the LNA-containing strand and its complementary DNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

The final oligonucleotide concentration is typically in the range of 1-10 µM.

-

-

Annealing:

-

Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

-

Allow the sample to cool slowly to room temperature to facilitate duplex formation.

-

-

UV-Vis Spectrophotometry:

-

Use a spectrophotometer equipped with a Peltier temperature controller.

-

Transfer the annealed sample to a quartz cuvette.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).[6][7]

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.

-

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC)

Calorimetric methods provide a more complete thermodynamic profile by directly measuring the heat changes associated with duplex formation.

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding of two molecules at a constant temperature. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The entropy change (ΔS°) can then be calculated.

-

Differential Scanning Calorimetry (DSC): Measures the heat capacity of a sample as a function of temperature. As the duplex melts, there is a change in heat capacity, which can be analyzed to determine the Tm, ΔH°, and ΔS°.[8]

Detailed Experimental Protocol (Conceptual Overview for ITC):

-

Sample Preparation:

-

Prepare solutions of the single-stranded LNA-containing oligonucleotide and its complementary DNA strand in the same buffer.

-

Degas the solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load one oligonucleotide into the sample cell of the calorimeter and the other into the injection syringe.

-

Perform a series of injections of the syringe solution into the sample cell at a constant temperature.

-

The instrument measures the small heat changes that occur with each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields a binding isotherm, which is then fit to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH°, and n).

-

Logical Relationships in LNA-DNA Duplex Stability

The enhanced stability of LNA-DNA duplexes is a consequence of a cascade of interconnected factors.

Conclusion

The incorporation of LNA nucleotides into DNA oligonucleotides provides a powerful and predictable means of enhancing the thermodynamic stability of duplexes. This enhanced stability, driven by favorable enthalpic and entropic contributions, translates to higher melting temperatures and greater binding affinity. A thorough understanding of the underlying thermodynamic principles, coupled with robust experimental characterization using techniques such as UV melting analysis and calorimetry, is essential for the rational design of LNA-based tools for a wide range of applications in research and drug development. The data and protocols presented in this guide serve as a foundational resource for scientists seeking to leverage the unique properties of LNA technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes | Semantic Scholar [semanticscholar.org]

- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. rsc.org [rsc.org]

- 7. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ultimate Guide to Locked Nucleic Acid (LNA) in Nucleic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in nucleic acid research, offering unprecedented enhancements in sensitivity, specificity, and thermal stability for a wide range of applications. This in-depth technical guide provides a comprehensive overview of the core principles of LNA, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of this transformative technology.

Core Principles of Locked Nucleic Acid (LNA)

Locked Nucleic Acid is a class of modified RNA nucleotides where the ribose sugar is chemically "locked" in an N-type (C3'-endo) conformation through a methylene bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint pre-organizes the LNA oligonucleotide for Watson-Crick base pairing, leading to a significant increase in binding affinity and thermal stability when hybridized to complementary DNA or RNA strands.[2][3]

The key advantages of incorporating LNAs into oligonucleotides include:

-

Enhanced Thermal Stability: Each LNA monomer incorporation can increase the melting temperature (Tm) of a duplex by 2-8°C, allowing for the use of shorter probes with higher melting temperatures.[2][3]

-

Increased Specificity: LNA-containing oligonucleotides exhibit superior discrimination between perfectly matched and mismatched targets, making them ideal for applications requiring high specificity, such as single nucleotide polymorphism (SNP) genotyping.[4][5]

-

Improved Nuclease Resistance: The modified backbone of LNA confers resistance to both endo- and exonucleases, leading to increased stability in vitro and in vivo.[2]

-

Design Flexibility: The ability to mix LNA and DNA/RNA bases allows for fine-tuning of oligonucleotide properties to suit specific experimental needs.[2]

Quantitative Data: LNA Performance Metrics

The incorporation of LNA monomers into oligonucleotides leads to quantifiable improvements in their hybridization properties. The following tables summarize key performance metrics.

Table 1: Melting Temperature (Tm) Enhancement per LNA Monomer

| LNA Base | Average Tm Increase per LNA Monomer (°C) | Sequence Context Dependency |

| LNA-A | 1.0 - 4.0 | Lower end of the range |

| LNA-C | 3.0 - 8.0 | Highly stabilizing |

| LNA-G | 2.0 - 6.0 | Moderately stabilizing |

| LNA-T | 3.0 - 8.0 | Highly stabilizing |

Note: The exact Tm increase is sequence-dependent.[4][6]

Table 2: Mismatch Discrimination with LNA Probes

| Mismatch Type | Typical ΔTm (°C) with DNA Probe | Typical ΔTm (°C) with LNA Probe | Fold Improvement |

| A•A | 8.4 | 12.3 | ~1.5x |

| C•C | 5.0 | 9.5 | ~1.9x |

| G•T | 6.3 | 5.5 | ~0.9x (decreased) |

| T•T | 4.1 | 7.8 | ~1.9x |

Data adapted from studies on SNP detection.[7][8] A triplet of LNA residues centered on the mismatch generally provides the largest discriminatory power, though exceptions exist.[7][8]

Key Applications and Experimental Protocols

LNA technology has revolutionized several key areas of nucleic acid research. Detailed protocols for the most common applications are provided below.

LNA-Enhanced Quantitative PCR (qPCR)

LNA-modified primers and probes significantly improve the specificity and sensitivity of qPCR assays, particularly for challenging targets such as those with low abundance or high sequence similarity to other transcripts.

Experimental Workflow for LNA-based qPCR:

Caption: Workflow for LNA-enhanced quantitative PCR.

Detailed Protocol for LNA-based qPCR:

-

Primer and Probe Design:

-

Reaction Setup (20 µL reaction):

-

5 µL Template cDNA (diluted)

-

10 µL 2x qPCR Master Mix

-

1 µL Forward LNA Primer (10 µM)

-

1 µL Reverse LNA Primer (10 µM)

-

1 µL LNA Hydrolysis Probe (5 µM)

-

2 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)

-

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each sample.

-

Perform relative or absolute quantification based on the experimental design.

-

LNA Fluorescence In Situ Hybridization (LNA-FISH)

LNA-FISH probes offer enhanced sensitivity and specificity for the detection and localization of specific RNA or DNA sequences within fixed cells or tissues.

Experimental Workflow for LNA-FISH:

Caption: General workflow for LNA Fluorescence In Situ Hybridization.

Detailed Protocol for LNA-FISH on Cultured Cells:

-

Probe Design:

-

Cell Preparation:

-

Grow cells on coverslips to the desired confluency.

-

Fix cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Permeabilize cells with 70% ethanol for at least 1 hour at 4°C.[12]

-

-

Hybridization:

-

Washing:

-

Detection and Imaging:

-

If using a directly labeled fluorescent probe, mount the coverslip with mounting medium containing DAPI.

-

If using a hapten-labeled probe, perform antibody-based detection followed by mounting.

-

Image using a fluorescence microscope.

-

LNA-based Antisense Oligonucleotides (ASOs)

LNA gapmers are potent antisense oligonucleotides used for silencing target RNA through an RNase H-dependent mechanism. They typically consist of a central "gap" of DNA monomers flanked by LNA "wings."

Mechanism of LNA Gapmer-mediated RNA Silencing:

Caption: Mechanism of action for LNA gapmer antisense oligonucleotides.

Detailed Protocol for LNA Gapmer Transfection in Cell Culture:

-

LNA Gapmer Design:

-

Cell Seeding:

-

One day prior to transfection, seed cells in a 6-well plate at a density of approximately 200,000 cells per well.[17]

-

-

Transfection (for a final concentration of 25 nM):

-

Tube 1: Dilute 5 µL of a 10 µM LNA gapmer stock in 195 µL of serum-free medium (e.g., Opti-MEM). Mix gently and incubate for 5 minutes at room temperature.[17]

-

Tube 2: Dilute 4 µL of a suitable transfection reagent (e.g., Dharmafect) in 196 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[17]

-

Combine the contents of Tube 1 and Tube 2. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.[17]

-

Add the 400 µL transfection mix to the cells in 1600 µL of antibiotic-free complete medium.[17]

-

-

Incubation and Analysis:

-

Incubate the cells for 48-72 hours at 37°C.[17]

-

Harvest the cells and analyze the knockdown of the target RNA by qPCR.

-

Conclusion

LNA technology offers a versatile and powerful platform for a wide array of nucleic acid research applications. By leveraging the enhanced binding affinity, specificity, and stability of LNA-modified oligonucleotides, researchers can achieve more sensitive and reliable results in qPCR, visualize nucleic acids with greater clarity using FISH, and effectively modulate gene expression with antisense oligonucleotides. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for both new and experienced users of LNA technology, facilitating its successful implementation in academic and industrial research settings.

References

- 1. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tiny Molecular Beacons: LNA/2'-O-methyl RNA Chimeric Probes for Imaging Dynamic mRNA Processes in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabion.com [metabion.com]

- 5. academic.oup.com [academic.oup.com]

- 6. gene-quantification.de [gene-quantification.de]

- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]

- 10. SNP Detection [qiagen.com]

- 11. Custom LNA Fish Probes [qiagen.com]

- 12. RNA Fluorescent in situ hybridization (FISH) [protocols.io]

- 13. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cms.takara.co.kr [cms.takara.co.kr]

- 16. qiagen.com [qiagen.com]

- 17. Antisense oligonucleotide and LNA GapmeR transfections [bio-protocol.org]

Locked Nucleic Acid (LNA) Conformational Restriction: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Locked Nucleic Acid (LNA) represents a class of nucleic acid analogues that has garnered significant attention in molecular biology, diagnostics, and therapeutic development. The defining feature of LNA is a structural modification—a methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar—which locks the nucleotide into a rigid, RNA-like C3'-endo (North) conformation.[1][2][3] This conformational restriction pre-organizes the LNA oligonucleotide for duplex formation, leading to unprecedented increases in thermal stability, enhanced binding affinity, and improved mismatch discrimination compared to native DNA and RNA oligonucleotides.[4][5][6] This technical guide provides an in-depth exploration of the core principles of LNA conformational restriction, its thermodynamic consequences, and the experimental protocols used for its characterization, serving as a comprehensive resource for professionals in the field.

The Core Mechanism: The 2'-O, 4'-C Methylene Bridge

The flexibility of natural nucleic acids is largely derived from the ability of the ribose sugar to adopt various puckered conformations, primarily the C2'-endo (South) conformation, typical of B-form DNA, and the C3'-endo (North) conformation, characteristic of A-form RNA.[3] LNA eliminates this flexibility through the introduction of a covalent methylene bridge between the 2'-oxygen and the 4'-carbon.[1][4][5] This bridge creates a bicyclic structure that sterically locks the ribose ring into a stable C3'-endo conformation.[2][3]

This "locked" state is the fundamental reason for LNA's unique properties. By forcing the sugar into an RNA-like geometry, the LNA monomer pre-organizes the phosphate backbone of an oligonucleotide into a conformation that is highly favorable for Watson-Crick base pairing and the formation of an A-form duplex.[2][6]

Thermodynamic Consequences of Conformational Restriction

The pre-organized structure of LNA oligonucleotides has profound thermodynamic implications, primarily manifesting as dramatically increased duplex stability and binding affinity.

Enhanced Thermal Stability (Tm)

The most striking feature of LNA is the substantial increase in the melting temperature (Tm) of duplexes into which it is incorporated. This effect is additive, with each LNA monomer contributing significantly to the overall stability. This allows for the design of very short, high-affinity probes and primers for use in a variety of applications.[2][5]

Favorable Hybridization Thermodynamics

The enhanced stability of LNA-containing duplexes is driven by favorable changes in the enthalpy (ΔH) of hybridization.[7] The conformational lock improves the stacking interactions between adjacent nucleobases and optimizes the geometry of the phosphate backbone, leading to a more negative (i.e., more favorable) ΔH.[6]

Crucially, this pre-organization reduces the entropic penalty (ΔS) associated with duplex formation.[6][7] In a standard DNA single strand, a significant loss of conformational entropy occurs as the flexible backbone and sugar moieties become ordered into a rigid duplex. Because the LNA strand is already partially organized, the entropic cost of binding is lower, contributing to a more favorable Gibbs free energy (ΔG) of binding and thus, higher affinity.[6]

Quantitative Data Summary

The following tables summarize the quantitative impact of LNA incorporation on duplex thermodynamics.

Table 1: Impact of LNA Incorporation on Thermal Stability (Tm)

| Duplex Type | Modification | Reported ΔTm per LNA Monomer (°C) |

| LNA:RNA | LNA substitution in the oligonucleotide strand | +2 to +10[4] |

| LNA:DNA | LNA substitution in short (<30 nt) DNA primers | +3 to +8[2] |

| LNA:DNA | General LNA incorporation | +2 to +8[] |

Table 2: Thermodynamic Profile of LNA-Modified Duplex Formation

| Parameter | Observation for LNA-Modified Duplex vs. Unmodified | Underlying Reason |

| Gibbs Free Energy (ΔG) | More negative (higher binding affinity) | Combination of favorable enthalpy and less unfavorable entropy. |

| Enthalpy (ΔH) | More negative (favorable) | Improved base stacking and backbone geometry due to the rigid A-form conformation.[6][7] |

| Entropy (ΔS) | Less negative (less unfavorable) | Pre-organization of the single-stranded LNA reduces the conformational entropy lost upon duplex formation.[6][7] |

Experimental Protocols for LNA Characterization

A robust characterization of LNA oligonucleotides involves synthesis followed by biophysical analysis to confirm their enhanced binding properties.

Protocol 1: LNA Oligonucleotide Synthesis

LNA oligonucleotides are synthesized using standard, automated phosphoramidite chemistry, with specific modifications to account for the bulkier LNA monomers.[5]

Methodology:

-

Synthesizer Setup: Use a standard automated DNA synthesizer. LNA phosphoramidites are dissolved in anhydrous acetonitrile, with the 5-Me-C variant sometimes requiring a THF/acetonitrile co-solvent.[5]